N-methyl-1,3,4-oxadiazol-2-amine
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Overview
Description
N-methyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is known for its diverse biological activities and is used in various scientific research fields.
Mechanism of Action
Target of Action
N-methyl-1,3,4-oxadiazol-2-amine primarily targets various enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication, gene expression, and cell proliferation .
Mode of Action
The compound interacts with its targets, leading to the inhibition of these enzymes . This interaction results in the disruption of the normal functioning of these enzymes, thereby affecting the cellular processes they regulate .
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For instance, the inhibition of thymidylate synthase disrupts DNA synthesis, while the inhibition of HDAC affects gene expression . Similarly, the inhibition of topoisomerase II disrupts DNA replication, and the inhibition of telomerase affects cell proliferation .
Pharmacokinetics
The compound’s molecular weight of 9909 suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the disruption of normal cellular processes, leading to potential cytotoxic effects . This makes it a promising candidate for the development of anticancer drugs .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s interaction with its targets can be influenced by the pH and the presence of other molecules in the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-1,3,4-oxadiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl, triethylamine in N-methyl-2-pyrrolidone, leading to the corresponding 2-amino-1,3,4-oxadiazoles through regiospecific cyclization processes . Another method involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride as a dehydrating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions: N-methyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with acid chlorides to form acylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of acylated oxadiazole derivatives.
Scientific Research Applications
N-methyl-1,3,4-oxadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Comparison with Similar Compounds
N-methyl-1,3,4-oxadiazol-2-amine is unique due to its specific structural features and biological activities. Similar compounds include:
1,2,4-Oxadiazole derivatives: Known for their nematicidal and antibacterial activities.
5-aryl-1,3,4-oxadiazol-2-amines: Exhibiting anticancer and anti-inflammatory properties.
1,3,4-oxadiazole derivatives with long alkyl chains: Used in the development of new pharmaceuticals and agrochemicals.
These compounds share the oxadiazole core but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
N-methyl-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c1-4-3-6-5-2-7-3/h2H,1H3,(H,4,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRJEBLQKJTZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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